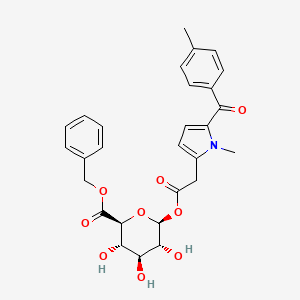

Tolmetin O-Benzyl beta-D-Glucuronide

描述

Contextualization of Tolmetin (B1215870) as a Carboxylic Acid-Containing Xenobiotic

Tolmetin is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid class of compounds. drugbank.comnih.gov As a substance that is foreign to a living organism's metabolism, it is classified as a xenobiotic. The chemical structure of Tolmetin is characterized by a pyrrole (B145914) acetic acid core, and critically for its metabolism, it possesses a carboxylic acid functional group (-COOH). nih.gov This carboxylic acid moiety is the primary site for the metabolic reactions that facilitate the drug's elimination from the body. nih.gov The metabolism of Tolmetin involves both Phase I and Phase II biotransformation pathways. Phase I reactions can include oxidation of the methyl group on the benzoyl ring to form an alcohol and subsequently a carboxylic acid metabolite. nih.gov However, the most significant pathway for the clearance of Tolmetin and its oxidative metabolites is through Phase II conjugation, specifically by forming a conjugate with glucuronic acid at the parent drug's carboxylic acid group. drugbank.comnih.gov

Table 1: Physicochemical Properties of Tolmetin

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.28 g/mol |

| Functional Group | Carboxylic Acid |

| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) |

| Metabolic Pathway | Oxidation (Phase I), Glucuronidation (Phase II) |

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a major Phase II metabolic pathway responsible for the metabolism and elimination of a vast number of xenobiotics, including many drugs, as well as endogenous compounds like bilirubin (B190676) and steroid hormones. nih.govwikipedia.orgnih.gov This process involves the covalent attachment of a glucuronic acid moiety to a substrate, a reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgrsc.org The glucuronic acid is transferred from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA). uomus.edu.iq

The primary function of glucuronidation is to increase the hydrophilicity (water solubility) of lipophilic compounds. nih.govwikipedia.org By adding the polar, ionizable glucuronic acid group, the resulting glucuronide conjugate is rendered more water-soluble and is typically biologically inactive. uomus.edu.iqdrughunter.com This transformation facilitates the excretion of the substance from the body, primarily via urine or bile. nih.gov Glucuronidation is therefore considered a critical detoxification mechanism, protecting the body from the accumulation of potentially harmful substances. nih.gov The reaction can occur on various functional groups, including hydroxyls, amines, thiols, and, as in the case of Tolmetin, carboxylic acids. uomus.edu.iq

Classification of Acyl Glucuronides and Their Significance in Research

When a carboxylic acid-containing compound like Tolmetin undergoes glucuronidation, the resulting conjugate is known as an acyl glucuronide. nih.gov In this structure, the glucuronic acid is linked to the drug via an ester bond (specifically, a 1-O-β-acyl linkage). grantome.com Acyl glucuronides are a class of metabolites that have garnered significant attention in biomedical and toxicological research due to their unique chemical reactivity, which distinguishes them from other types of glucuronide conjugates (e.g., O- or N-glucuronides). nih.govresearchgate.net

Acyl glucuronides are known to be chemically unstable and can undergo several reactions in aqueous environments: nih.govnih.gov

Hydrolysis: The ester bond can be cleaved, reverting the metabolite back to the parent drug (aglycone) and glucuronic acid. nih.gov

Intramolecular Rearrangement (Acyl Migration): The acyl group (the drug) can migrate from its initial 1-O-β position to the hydroxyl groups at positions 2, 3, and 4 of the glucuronic acid ring, forming various positional isomers. grantome.comnih.gov This pH-dependent process is a hallmark of acyl glucuronide instability. grantome.com

Covalent Binding: Due to their electrophilic nature, acyl glucuronides and their isomeric rearrangement products can react with nucleophilic sites on macromolecules, particularly proteins, to form stable, covalent adducts. rsc.orgnih.govresearchgate.net This can occur through transacylation or glycation mechanisms. nih.govmdpi.com

This reactivity is of high significance in research. The covalent modification of proteins by acyl glucuronides has been hypothesized to be a potential mechanism for initiating idiosyncratic adverse drug reactions, possibly by altering protein function or by forming neoantigens that can trigger an immune response. nih.govgrantome.comhyphadiscovery.com Consequently, the stability and reactivity of acyl glucuronides are important parameters studied during drug development. researchgate.net

Table 2: Key Reactions of Acyl Glucuronides

| Reaction | Description | Significance in Research |

|---|---|---|

| Hydrolysis | Cleavage of the ester bond, releasing the parent drug. | Can lead to underestimation of metabolite concentration and complicates pharmacokinetic analysis. nih.gov |

| Acyl Migration | Intramolecular movement of the drug moiety to different positions on the glucuronic acid ring. | Forms multiple isomers, complicating analysis; isomers may have different reactivity profiles. grantome.comnih.gov |

| Covalent Binding | Irreversible reaction with proteins and other macromolecules. | Postulated as a potential mechanism for drug-induced hypersensitivity and toxicity. nih.govnih.govresearchgate.net |

Specific Role of Tolmetin O-Benzyl beta-D-Glucuronide as a Research Compound or Synthetic Analog

The direct metabolite of Tolmetin is Tolmetin β-D-Glucuronide. glpbio.com This acyl glucuronide, like others in its class, is chemically labile and prone to the reactions of acyl migration and hydrolysis. nih.govnih.gov This inherent instability presents significant challenges for its use in research, particularly for analytical purposes. It is difficult to synthesize, purify, store, and use as a quantitative reference standard for accurately measuring the true metabolite levels in biological samples.

This compound is a synthetic analog, not a direct metabolite. The key structural difference is the presence of a benzyl (B1604629) group (-CH₂C₆H₅) attached to the carboxylic acid of the glucuronic acid moiety, forming a benzyl ester. This chemical modification serves a critical purpose: it "protects" the glucuronic acid's carboxyl group, thereby preventing the intramolecular acyl migration that is the primary driver of the metabolite's instability.

The specific role of this compound in biomedical research is therefore that of a stabilized synthetic standard or precursor . Its primary applications include:

Analytical Reference Material: By preventing degradation, the benzylated form provides a stable, pure, and accurately weighable compound. Researchers can use it to develop and validate analytical methods (e.g., High-Performance Liquid Chromatography, Mass Spectrometry) for detecting the true, unstable Tolmetin glucuronide metabolite in plasma, urine, or other biological matrices.

Precursor for Synthesis: It can serve as a stable intermediate in the chemical synthesis of the authentic, unstable Tolmetin β-D-Glucuronide. The protective benzyl group can be removed in a final step under controlled conditions to yield the desired reactive metabolite just prior to its use in an in vitro experiment.

In essence, the synthesis of a stabilized analog like this compound is a common and necessary strategy in medicinal chemistry and drug metabolism research to overcome the analytical challenges posed by chemically reactive metabolites.

Structure

3D Structure

属性

分子式 |

C28H29NO9 |

|---|---|

分子量 |

523.5 g/mol |

IUPAC 名称 |

benzyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C28H29NO9/c1-16-8-10-18(11-9-16)22(31)20-13-12-19(29(20)2)14-21(30)37-28-25(34)23(32)24(33)26(38-28)27(35)36-15-17-6-4-3-5-7-17/h3-13,23-26,28,32-34H,14-15H2,1-2H3/t23-,24-,25+,26-,28+/m0/s1 |

InChI 键 |

OUBYZYKSTKDHPH-NLMMERCGSA-N |

手性 SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OCC4=CC=CC=C4)O)O)O |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)OCC4=CC=CC=C4)O)O)O |

产品来源 |

United States |

Chemical Synthesis and Derivatization Strategies for Tolmetin O Benzyl Beta D Glucuronide

Historical and Current Methodologies for β-Acyl Glucuronide Synthesis

The synthesis of β-acyl glucuronides, such as the benzyl-protected form of tolmetin (B1215870) glucuronide, has seen significant advancements. Early methods often resulted in low yields and poor stereoselectivity, necessitating complex purification steps. technologynetworks.com Modern strategies, however, offer more direct and efficient routes to the desired β-anomer.

A prominent and effective strategy for synthesizing 1β-O-acyl glucuronides involves the direct, selective acylation of a partially protected glucuronic acid derivative. researchgate.netnih.gov Benzyl (B1604629) D-glucuronate has proven to be a highly effective starting material for this approach. technologynetworks.comresearchgate.net This method typically involves a two-step process: the formation of the benzyl ester of glucuronic acid, followed by the coupling of this intermediate with the carboxylic acid of the drug, in this case, tolmetin.

The preparation of benzyl glucuronate can be achieved by reacting glucuronic acid with benzyl bromide in the presence of a resin-bound fluoride (B91410) catalyst. technologynetworks.com Following the preparation of benzyl glucuronate, it is coupled with tolmetin. This reaction is often facilitated by a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a mild base like N-methylmorpholine (NMM). technologynetworks.comresearchgate.net This specific combination has been shown to produce the desired 1β-O-acyl glucuronide esters in good yields and with excellent β-anomeric selectivity. technologynetworks.comresearchgate.net The benzyl ester offers a significant advantage as it can be removed under very mild conditions, typically through catalytic transfer hydrogenation or conventional hydrogenation, which is compatible with a wide range of functional groups. researchgate.net

Table 1: Synthesis of Acyl Glucuronides via Selective Acylation of Benzyl Glucuronate

| Carboxylic Acid | Coupling Reagent | Base | Yield of Acylated Product | β/α Selectivity |

| Various Examples | HATU | NMM | 43-66% | ≥ 19:1 |

Data synthesized from research on selective acylation methodologies. technologynetworks.com

The synthesis of Tolmetin O-Benzyl beta-D-Glucuronide is fundamentally a protection-acylation-deprotection sequence. This multi-step process is necessary to control the reactivity of the various functional groups on the glucuronic acid molecule and to direct the acylation to the desired anomeric hydroxyl group.

Protection: The sequence begins with the protection of the carboxylic acid function of D-glucuronic acid as a benzyl ester, forming benzyl D-glucuronate. technologynetworks.comresearchgate.net This initial step ensures that the carboxyl group does not interfere with the subsequent acylation reaction. The hydroxyl groups at positions 2, 3, and 4 are typically left unprotected in modern selective acylation methods. researchgate.net

Acylation: The protected benzyl glucuronate is then acylated with tolmetin. As described previously, this step is carefully controlled using specific reagents like HATU and NMM to ensure that the tolmetin molecule is attached to the C1 hydroxyl group, preferentially forming the β-ester linkage. technologynetworks.com

Deprotection: The final step in the synthesis of the free-acid form of tolmetin glucuronide (not the benzyl ester) involves the removal of the benzyl protecting group. This is commonly achieved through catalytic hydrogenation, for instance, using 10% Palladium on carbon (Pd-C) with a hydrogen source like cyclohexa-1,4-diene. technologynetworks.com This method is favored for its mildness and high efficiency, yielding the final product in excellent yields (often 90-100%). technologynetworks.com

The high β-selectivity achieved in modern synthesis methods is largely attributed to the kinetic anomeric effect. researchgate.net This stereoelectronic effect influences the transition state of the acylation reaction. In a mildly basic medium, the 1β-hydroxyl group of the glucuronate is more nucleophilic or more readily acylated than the 1α-hydroxyl group. This kinetic preference allows for the predominant formation of the β-anomer, even though the α-anomer might be thermodynamically more stable. researchgate.net By leveraging this effect, chemists can achieve high stereoselectivity without the need for extensive protecting group manipulation at other positions on the sugar ring, streamlining the synthesis significantly. researchgate.net

Challenges and Advances in β-Anomer Selective Synthesis

A primary challenge in the synthesis of acyl glucuronides has been controlling the stereochemistry at the anomeric center (C1). Older methods, such as the Mitsunobu reaction, often provided variable yields and produced mixtures of α and β anomers, which then required separation by preparative High-Performance Liquid Chromatography (HPLC). technologynetworks.com

The major advance in this field has been the development of selective acylation methods that capitalize on the kinetic anomeric effect. technologynetworks.comresearchgate.net The use of benzyl glucuronate in combination with reagents like HATU represents a significant improvement, consistently providing high yields of the acylated product with excellent β/α selectivity (often 19:1 or better). technologynetworks.com The choice of the protecting group is also a key advancement; while allyl esters have been used effectively, benzyl esters provide the advantage of deprotection via hydrogenation, which avoids potential contamination of the final product with palladium traces that can be difficult to remove after other deprotection methods. researchgate.net

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of this compound and its deprotected counterpart are critical steps to ensure the final product is of high purity. Following the synthesis, the crude product mixture typically contains the desired β-anomer, the unreacted starting materials, coupling reagents, and potentially a small amount of the α-anomer.

Chromatography is the primary technique used for purification. technologynetworks.com For intermediates like benzyl glucuronate and the final protected product, column chromatography on silica (B1680970) gel is a standard method. technologynetworks.com Due to the polar nature of these compounds, especially after deprotection, specialized chromatographic methods may be required. Reverse-phase HPLC is often employed for the final purification of the free-acid glucuronide, allowing for the separation of the α and β anomers if necessary and the removal of any remaining impurities. The purity of the final compound is typically confirmed using analytical techniques such as ¹H-NMR spectroscopy and mass spectrometry. nih.gov

Biochemical Formation Pathways and Enzymatic Considerations of Tolmetin Glucuronides

Role of UDP-Glucuronosyltransferases (UGTs) in Glucuronidation

The enzymatic conjugation of tolmetin (B1215870) with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov Glucuronidation is a major pathway for the metabolism of a wide array of xenobiotics and endogenous compounds, converting lipophilic substances into more water-soluble compounds that can be readily excreted. nih.govfrontiersin.org UGTs are primarily located in the endoplasmic reticulum of various tissues, with the liver being the principal site for drug metabolism. xenotech.comnih.gov

The reaction involves the transfer of the glycosyl group from a nucleotide sugar, UDP-glucuronic acid (UDPGA), to an acceptor compound, in this case, the carboxylic acid group of tolmetin. nih.gov This results in the formation of a β-D-glucuronide product. nih.gov The UGT enzyme family is divided into two main subfamilies, UGT1 and UGT2, based on sequence identity. nih.gov These enzymes play a crucial role in terminating the biological activity of drugs and enhancing their renal elimination. nih.gov The expression and activity of UGTs can be influenced by various factors, including genetic polymorphisms, which can lead to inter-individual differences in drug metabolism. researchgate.net

Substrate Specificity and Isoform Involvement in Tolmetin Glucuronidation

The UGT superfamily comprises numerous isoforms with distinct but often overlapping substrate specificities. nih.govresearchgate.net While the specific UGT isoforms responsible for the glucuronidation of tolmetin are not extensively detailed in the provided research, general knowledge of UGT substrate preferences allows for educated inferences. UGTs belonging to the UGT1A and UGT2B subfamilies are known to be the most important enzymes for drug conjugation. nih.gov

Specifically, isoforms such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7 are major players in drug metabolism in humans. nih.gov For other carboxylic acid-containing drugs, UGT1A9 and UGT2B7 have been identified as key isoforms in their glucuronidation. nih.gov Given the structural similarities and the common metabolic pathway of NSAIDs, it is plausible that these isoforms are also involved in the formation of tolmetin glucuronide. The broad and overlapping substrate selectivity of UGTs is a key feature for detoxification enzymes, ensuring that the body can process a wide variety of chemical structures. nih.gov

Enzymatic Synthesis of Tolmetin Glucuronides for Research Applications

The generation of tolmetin glucuronide metabolites for research purposes is essential for studying their biological properties, including their potential reactivity and toxicity. nih.gov Enzymatic synthesis provides a biomimetic approach to obtaining these metabolites. One common method involves the use of liver microsomes, which are rich in UGT enzymes. doi.org For instance, guinea-pig liver preparations have been used in enzyme membrane reactors for the production of O-glucuronides on a scale of 100 to 200 mg. chimia.ch

This method utilizes the co-substrate UDPGA in the presence of the microsomal enzymes to conjugate the aglycone. chimia.ch The synthesis can be performed in batch or continuous flow systems, such as an enzyme membrane reactor, which allows for the continuous production and collection of the glucuronide product. chimia.ch Following synthesis, purification is typically achieved through techniques like ion-exchange chromatography and reversed-phase high-performance liquid chromatography (HPLC). chimia.ch Such enzymatic synthesis methods are invaluable tools for producing sufficient quantities of glucuronide metabolites for toxicological, pharmacological, and analytical studies. chimia.ch

In Vitro Biotransformation Models for Tolmetin Glucuronide Formation

Various in vitro models have been developed and utilized to study the formation and stability of tolmetin glucuronide. These models are crucial for screening the potential for acyl glucuronide formation and assessing their subsequent reactivity. doi.org Human liver microsomes (HLM) are a widely used in vitro system for studying drug metabolism, including glucuronidation. doi.org

In a typical assay, the parent drug, such as tolmetin, is incubated with HLM in the presence of necessary cofactors like UDP-glucuronic acid. doi.org For example, an in vitro screening model was developed where tolmetin was incubated with HLM at a concentration of 400 μM, resulting in a 5.6% conversion to its acyl glucuronide. doi.org Other models have used rat liver microsomes to assess the degradation kinetics of acyl glucuronides. nih.gov These in vitro systems allow researchers to investigate the kinetics of glucuronide formation, its degradation through hydrolysis and acyl migration, and its potential for covalent binding to proteins like human serum albumin. doi.orgnih.gov The data obtained from these models are instrumental in understanding the disposition and potential liabilities of drugs that form acyl glucuronides. nih.gov

Metabolic Fates and Chemical Reactivity of Tolmetin Acyl Glucuronides

Hydrolysis of the Acyl Glucuronide Bond

The ester bond in tolmetin (B1215870) acyl glucuronide is susceptible to cleavage through both non-enzymatic and enzymatic hydrolysis, which results in the release of the parent drug, tolmetin.

The spontaneous degradation of tolmetin glucuronide in aqueous solutions, such as in buffer at physiological pH, follows first-order kinetics. mdpi.comtandfonline.com This means that the rate of degradation is directly proportional to the concentration of the tolmetin glucuronide. Studies have shown that tolmetin glucuronide has one of the fastest degradation rates among various NSAID glucuronides. tandfonline.com The half-life of tolmetin and its glucuronide have been reported to be approximately 5 hours. drugbank.com The stability of tolmetin glucuronide is pH-dependent, with lower pH conditions enhancing its stability. ucsf.edu

Kinetic Parameters of Tolmetin Glucuronide Degradation

| Parameter | Value/Description | Reference |

|---|---|---|

| Reaction Order | First-order | mdpi.comtandfonline.com |

| Half-life | ~5 hours | drugbank.com |

| Relative Degradation Rate | Faster than many other NSAID glucuronides | tandfonline.com |

| Effect of pH | Stability is enhanced at lower pH | ucsf.edu |

Intramolecular Acyl Migration and Positional Isomerization

A significant characteristic of acyl glucuronides is their ability to undergo intramolecular acyl migration. This non-enzymatic rearrangement involves the transfer of the acyl group (tolmetin) from the C-1 hydroxyl group of the glucuronic acid moiety to other hydroxyl groups on the sugar ring.

The initial 1-O-β-acyl glucuronide of tolmetin can isomerize to form more stable ester conjugates at the C-2, C-3, and C-4 positions of the glucuronic acid ring. This acyl migration is a spontaneous process that occurs under physiological conditions. The migration from the 1-position to the 2-position is generally considered irreversible, while the subsequent migrations between the 2-, 3-, and 4-positions are thought to be reversible. wikipedia.org These positional isomers are not substrates for β-glucuronidase and can accumulate in the body. researchgate.netnih.gov The formation of these isomers is a key step in the pathway that can lead to the covalent binding of tolmetin to proteins. nih.gov

Transacylation Reactions

The chemical reactivity of tolmetin glucuronide and its isomeric forms extends to transacylation reactions, where the tolmetin acyl group is transferred to nucleophilic sites on endogenous macromolecules, particularly proteins. nih.govnih.gov This process results in the formation of stable, covalent adducts.

Human serum albumin (HSA) is a primary target for the transacylation reactions of tolmetin glucuronide. nih.govnih.gov Studies have identified specific amino acid residues on HSA that are covalently modified by tolmetin. The binding can occur through two principal mechanisms: a direct nucleophilic displacement of the glucuronic acid moiety or via an initial acyl migration followed by the formation of an imine (Schiff base) with lysine (B10760008) residues, which retains the glucuronic acid portion in the adduct. nih.govnih.gov The latter mechanism, involving imine formation, appears to be favored at lower, more physiologically relevant concentrations of the metabolite. nih.gov

The identified binding sites for tolmetin on human serum albumin are summarized in the table below.

Covalent Binding Sites of Tolmetin on Human Serum Albumin (HSA)

| Binding Mechanism | Amino Acid Residue | Reference |

|---|---|---|

| Tolmetin linked via glucuronic acid (Imine formation) | Lysine-199 (major) | nih.govnih.gov |

| Lysine-195 | nih.govnih.gov | |

| Lysine-525 | nih.govnih.gov | |

| Tolmetin directly linked (Nucleophilic displacement) | Lysine-199 | nih.gov |

| Lysine-541 | nih.gov | |

| Serine-220 | nih.gov | |

| Serine-232 | nih.gov | |

| Arginine-222 | nih.gov |

Comparative Reactivity with Other Xenobiotic Carboxylic Acid Metabolites (e.g., Acyl-CoA Thioesters)

Carboxylic acid-containing drugs, such as tolmetin, can undergo bioactivation to form chemically reactive metabolites, including acyl glucuronides and acyl-coenzyme A (CoA) thioesters. nih.gov Both of these metabolites are electrophilic and have the potential to form covalent adducts with macromolecules like proteins, which has been associated with idiosyncratic drug toxicities. researchgate.netnih.gov The comparative reactivity of these two pathways is a critical factor in understanding the potential for adverse drug reactions.

The formation of tolmetin acyl-CoA (Tol-CoA) has been identified in vivo in rats. nih.gov This metabolic pathway provides an alternative route to the formation of reactive intermediates beyond the well-established acyl glucuronide pathway. The formation of Tol-CoA is significant as acyl-CoA thioesters are generally considered to be more reactive than their corresponding acyl glucuronides. In fact, some research suggests that acyl-CoA thioesters can be 40 to 70 times more reactive. drughunter.com

Studies have shown that both tolmetin acyl glucuronide and Tol-CoA can contribute to the covalent binding of tolmetin to liver proteins. nih.govresearchgate.net Discerning the individual contributions of each reactive metabolite to this protein adduction and any subsequent toxicity can be challenging. researchgate.net However, evidence suggests that the formation of acyl-CoA thioesters may be a more significant factor in the toxicities associated with some carboxylic acid drugs. drughunter.com

In rat studies, the administration of tolmetin led to the identification of Tol-CoA in liver homogenates. nih.gov Furthermore, the presence of an S-acyl glutathione (B108866) thioester conjugate in rat bile provides additional evidence for the formation of reactive metabolites like Tol-CoA or tolmetin acyl glucuronide that are capable of acylating nucleophilic functional groups. nih.gov

The balance between the formation of acyl glucuronides and acyl-CoA thioesters can be influenced by various factors. For instance, pretreatment of rats with clofibric acid, a peroxisome proliferator, resulted in a significant increase in the covalent binding of tolmetin to liver proteins and a corresponding increase in the levels of Tol-CoA. nih.gov Interestingly, the formation of tolmetin acyl glucuronide was not affected by this pretreatment, suggesting a differential regulation of these two metabolic pathways. nih.gov

The inherent chemical reactivity of tolmetin's β-1-O-acyl glucuronide is also noteworthy. This metabolite can undergo spontaneous degradation through hydrolysis and intramolecular acyl migration. nih.gov The rate of this degradation for tolmetin glucuronide has been observed to be faster than that of the glucuronides of other nonsteroidal anti-inflammatory drugs like ketoprofen (B1673614). nih.gov This inherent instability contributes to its reactivity towards macromolecules.

Data Table: Comparative Reactivity and Properties of Tolmetin Metabolites

| Metabolite | Class | Reactivity | Role in Covalent Binding |

| Tolmetin Acyl Glucuronide | Phase II Metabolite | Reactive | Contributes to protein adduction |

| Tolmetin Acyl-CoA | Metabolic Intermediate | Highly Reactive | Significant contributor to protein adduction |

Mechanisms of Biomolecular Interaction: Protein Adduct Formation

Identification of Specific Binding Sites on Proteins

Mass spectrometry-based analyses have been instrumental in identifying the specific amino acid residues on Human Serum Albumin that are targeted by tolmetin (B1215870) glucuronide. nih.gov These studies involve incubating the protein with the metabolite, followed by enzymatic digestion of the protein and subsequent analysis of the resulting peptide fragments to pinpoint the exact locations of covalent modification. nih.govnih.gov

Research has unequivocally identified lysine (B10760008) residues as the primary targets for adduction by tolmetin glucuronide. nih.govnih.gov Several specific lysine sites on HSA have been consistently identified as major points of attachment. Lys-199 is a prominent binding site, with Lys-195 and Lys-525 also serving as major adduction locations. nih.govnih.gov Other, more minor, sites of lysine modification have also been reported, including Lys-137, Lys-351, and Lys-541. nih.govnih.govnih.gov The identification of these specific residues provides insight into the regions of the albumin protein that are susceptible to modification by this reactive metabolite. nih.gov The pocket for Site I on HSA, a known major drug binding site, is partially composed of Lys-195 and Lys-199, providing a structural basis for their reactivity. mdpi.com

Table 1: Identified Lysine Adduction Sites for Tolmetin Glucuronide on Human Serum Albumin

| Binding Site Status | Lysine Residue | Citation |

|---|---|---|

| Major | Lys-199 | nih.gov, nih.gov |

| Major | Lys-195 | nih.gov, nih.gov |

| Major | Lys-525 | nih.gov, nih.gov |

| Minor / Other | Lys-541 | nih.gov, nih.gov, nih.gov |

| Minor | Lys-137 | nih.gov |

| Minor | Lys-351 | nih.gov |

While lysine residues are the predominant sites of adduction, covalent modification of other nucleophilic amino acids has also been observed. Studies have identified that tolmetin can become directly linked to serine and arginine residues on HSA. nih.gov Specifically, Ser-220, Ser-232, and Ser-480 have been identified as sites of tolmetin adduction. nih.gov Similarly, Arg-222 has been shown to be a site of covalent binding, with indirect evidence also suggesting the modification of Arg-521. nih.gov These findings indicate that the reactivity of tolmetin glucuronide is not exclusively limited to lysine's primary amine but extends to the hydroxyl group of serine and the guanidinium (B1211019) group of arginine. nih.gov

Table 2: Identified Serine and Arginine Adduction Sites for Tolmetin on Human Serum Albumin

| Amino Acid | Specific Residue | Citation |

|---|---|---|

| Serine | Ser-220 | nih.gov |

| Serine | Ser-232 | nih.gov |

| Serine | Ser-480 | nih.gov |

| Arginine | Arg-222 | nih.gov |

| Arginine | Arg-521 (indirect evidence) | nih.gov |

Characterization of Adduct Structures

The covalent binding of tolmetin glucuronide to proteins occurs via two principal mechanisms, resulting in structurally distinct adducts. nih.govgrantome.com One pathway involves the retention of the glucuronic acid moiety within the final adduct, while the other involves its displacement. nih.gov The prevalence of each mechanism may be influenced by factors such as the concentration of the reactive metabolite. nih.gov

One major mechanism involves an intramolecular acyl migration of the tolmetin moiety on the glucuronic acid ring. This rearrangement can expose a reactive aldehyde group, which then reacts with the primary amine of a lysine residue on the protein to form an imine, also known as a Schiff base. nih.govnih.govresearchgate.net This process, sometimes referred to as glycation, results in a covalent adduct where the tolmetin is linked to the protein via the glucuronic acid linker. nih.govnih.gov Studies have shown unambiguously that the glucuronic acid moiety can be retained when these reactive metabolites bind covalently to proteins. nih.gov This imine formation pathway is considered a credible mechanism for the generation of covalent adducts in vivo and appears to be favored at lower, more physiologically relevant, concentrations of the metabolite. nih.govnih.gov

The second mechanism involves a direct nucleophilic attack on the acyl carbon of the tolmetin glucuronide by a nucleophilic amino acid side chain on the protein. nih.govresearchgate.net In this transacylation reaction, the amino acid residue (such as the amine of lysine, the hydroxyl of serine, or the guanidinium of arginine) acts as the nucleophile, and the glucuronic acid acts as a leaving group. nih.govnih.gov This results in the formation of a stable amide or ester bond, directly linking the tolmetin molecule to the protein without the glucuronic acid spacer. nih.gov This pathway accounts for the identified adducts on serine and arginine residues, as well as some of the adducts found on lysine residues. nih.gov

Kinetics and Concentration Dependence of Protein Modification

The degradation of tolmetin glucuronide in biological fluids and tissue homogenates generally follows first-order kinetics. nih.gov In vitro studies have classified tolmetin glucuronide as a reactive metabolite, with a degradation half-life of 4.0 hours or less in phosphate (B84403) buffer. jst.go.jp This inherent reactivity is a key factor driving the formation of protein adducts. Once formed, these tolmetin-protein adducts are notably stable, exhibiting an average half-life of 4.8 ± 0.9 days in vivo, which is significantly longer than the approximately 5-hour half-life of tolmetin and its glucuronide metabolite. nih.gov

The extent of this irreversible binding is also time-dependent, with increased incubation periods leading to greater levels of protein modification. nih.gov

The concentration of tolmetin glucuronide plays a crucial role in the extent and nature of protein modification. Research on the interaction between tolmetin glucuronide and human serum albumin (HSA) has demonstrated a clear concentration-dependent effect on the covalent modification of the protein. nih.gov

Two primary mechanisms for the formation of these adducts have been identified, and their prevalence is influenced by the concentration of the glucuronide metabolite:

Imine (Schiff Base) Formation: This mechanism involves the retention of the glucuronic acid moiety within the adduct. It is the favored pathway at lower, more physiologically relevant concentrations of tolmetin glucuronide. nih.gov

Nucleophilic Displacement: This pathway involves the direct linkage of the tolmetin molecule to nucleophilic amino acid residues on the protein, with the displacement of glucuronic acid. nih.gov

Studies using varying concentration ratios of tolmetin glucuronide to HSA have elucidated the specific amino acid residues that are targeted. At different concentrations, tolmetin glucuronide has been shown to modify several lysine, serine, and arginine residues on HSA, indicating a broad reactivity with nucleophilic sites on the protein. nih.gov

The following tables summarize the key kinetic parameters and concentration-dependent findings from studies on tolmetin glucuronide.

Table 1: Kinetic Parameters of Tolmetin Glucuronide and Adducts

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Degradation Kinetics | First-order | Biological fluids and tissue homogenates | nih.gov |

| Degradation Half-life (in vitro) | ≤ 4.0 hours | Phosphate buffer | jst.go.jp |

| Tolmetin-Protein Adduct Half-life (in vivo) | 4.8 ± 0.9 days | Human plasma | nih.gov |

| Tolmetin and TG Half-life (in vivo) | ~5 hours | Human plasma | nih.gov |

Table 2: Concentration Dependence of Tolmetin Glucuronide-HSA Adduct Formation

| Concentration of Tolmetin Glucuronide | Predominant Mechanism | Modified Residues on HSA | Reference |

|---|---|---|---|

| Lower (closer to physiological) | Imine (Schiff base) formation (glucuronic acid retained) | Lysine 199 (major), Lysines 195 and 525 (minor) | nih.gov |

| Higher | Nucleophilic displacement (direct tolmetin linkage) | Lysines 199 and 541, Serines 220, 232, and 480, Arginine 222 | nih.gov |

Analytical and Methodological Approaches for the Study of Tolmetin O Benzyl Beta D Glucuronide

Chromatographic Techniques

Chromatography, particularly in its liquid phase, serves as the cornerstone for isolating and quantifying Tolmetin (B1215870) O-Benzyl beta-D-Glucuronide from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the simultaneous measurement of tolmetin and its glucuronide metabolites in plasma and urine. nih.gov A key advantage of this technique is its sensitivity and the ability to separate the parent drug from its various conjugated isomers. nih.gov

Methodologies often employ a reversed-phase liquid chromatographic system. For instance, a successful separation can be achieved using an ion-pairing mobile phase, such as methanol-tetrabutylammonium hydrogensulfate buffered to an acidic pH (e.g., pH 4.5), and maintaining the column at an elevated temperature (e.g., 50°C) to improve peak shape and reduce run times. nih.gov Detection is typically carried out at a wavelength where the analyte exhibits maximum absorbance, such as 313 nm for tolmetin and its glucuronide. nih.gov

Proper sample handling is critical to prevent the degradation or isomerization of the glucuronide metabolite. Biological samples like plasma and urine should be collected in pre-cooled containers and immediately acidified (e.g., to pH 3.0) to minimize hydrolysis and isomeric conversion. nih.gov Sample preparation typically involves protein precipitation with a solvent like acetonitrile, followed by evaporation and reconstitution in a suitable buffer before injection into the HPLC system. nih.gov Using this approach, chromatographic peaks for the primary 1-β-TG metabolite and its isomers can be resolved with retention times often under 10 minutes. nih.gov

Table 1: Example HPLC-UV Parameters for Tolmetin Glucuronide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase | nih.gov |

| Mobile Phase | Methanol-tetrabutylammonium hydrogensulfate buffer (pH 4.5) | nih.gov |

| Temperature | 50°C | nih.gov |

| Detection | UV at 313 nm | nih.gov |

| Internal Standard | Zomepirac | nih.gov |

| Sample Pre-treatment | Acidification to pH 3.0, protein precipitation with acetonitrile | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the premier technique for the definitive detection and quantification of drug metabolites, including acyl glucuronides. researchgate.netresearchgate.net This method combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry. ekb.eg

For the analysis of tolmetin metabolites, a highly sensitive and rapid LC-MS/MS assay can be developed using electrospray ionization (ESI) in either positive or negative ion mode. researchgate.netnih.gov The method involves a simple extraction process, such as solid-phase extraction, to isolate the analytes from the biological matrix. researchgate.net Chromatographic separation is typically achieved on a C18 reversed-phase column. researchgate.net

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. For example, a transition for tolmetin might be m/z 258.1 → 119.0. researchgate.net This high degree of specificity allows for accurate quantification even at very low concentrations, with lower limits of quantitation often in the low ng/mL range. researchgate.net The development of such methods is essential for pharmacokinetic studies. researchgate.net

Table 2: Monitored MS/MS Ion Transitions for Tolmetin and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Tolmetin (TMT) | 258.1 | 119.0 | researchgate.net |

| MED5 (Amtolmetin Guacil Metabolite) | 315.1 | 119.0 | researchgate.net |

| Mycophenolic Acid (Internal Standard) | 321.2 | 207.0 | researchgate.net |

Spectroscopic Methods

Spectroscopic techniques are indispensable for the definitive structural confirmation of metabolites and for investigating their interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including complex metabolites like Tolmetin O-Benzyl beta-D-Glucuronide. nih.govnih.gov While mass spectrometry provides information about molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. hyphadiscovery.com

A standard dataset for structure elucidation includes one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional (2D) experiments. hyphadiscovery.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish spin systems in the tolmetin, benzyl (B1604629), and glucuronide moieties. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the point of conjugation, for example, by observing a correlation between the anomeric proton of the glucuronic acid and the carbonyl carbon of the tolmetin acyl group. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the stereochemistry by probing through-space interactions between protons. hyphadiscovery.com

These NMR techniques are essential for confirming the exact structure and stereochemistry of the glucuronide conjugate, distinguishing it from potential isomers. nih.gov

Tandem Mass Spectrometry for Protein Adduct Identification and Characterization

Acyl glucuronides can be reactive metabolites that covalently bind to proteins, a process implicated in certain drug hypersensitivity reactions. nih.gov Tandem mass spectrometry (MS/MS) is a critical tool for identifying the specific sites of this covalent modification on proteins like Human Serum Albumin (HSA). nih.govresearchgate.net

The analytical strategy involves incubating the reactive metabolite, such as tolmetin glucuronide, with the target protein in vitro. nih.gov The modified protein is then enzymatically digested into smaller peptides using an enzyme like trypsin. This peptide mixture is separated by HPLC and analyzed by mass spectrometry. nih.gov

By comparing the MS data of the modified protein digest to a control, peptides that have increased in mass can be identified as potential adducts. These modified peptides are then selected for MS/MS analysis. The fragmentation pattern of the adducted peptide provides sequence information that pinpoints the exact amino acid residue that has been modified. nih.gov Studies on tolmetin glucuronide have shown that it can bind to several nucleophilic amino acid residues on HSA, including lysine (B10760008), serine, and arginine, through different mechanisms. nih.gov

Table 3: Identified Adducts of Tolmetin Glucuronide with Human Serum Albumin (HSA)

| Binding Site (Amino Acid) | Type of Linkage | Mechanism | Reference |

|---|---|---|---|

| Lysine-199, Lysine-195, Lysine-525 | Tolmetin linked via glucuronic acid | Imine (Schiff base) formation | nih.gov |

| Lysine-199, Lysine-541 | Tolmetin directly linked | Nucleophilic displacement | nih.gov |

| Serine-220, Serine-232, Serine-480 | Tolmetin directly linked | Nucleophilic displacement | nih.gov |

| Arginine-222 | Tolmetin directly linked | Nucleophilic displacement | nih.gov |

In Vitro Systems for Reactivity Assessment

To understand the potential for this compound to cause toxicity via covalent binding, its reactivity is assessed using various in vitro systems. These systems provide a controlled environment to measure the metabolite's chemical instability and its propensity to bind to macromolecules. springernature.com

Two complementary approaches are often used:

Chemical Degradation and Acyl Migration: The stability of the 1-O-β acyl glucuronide isomer is monitored over time in a physiological buffer (e.g., 0.1 M phosphate (B84403) buffer at pH 7.4). springernature.com The disappearance of the initial 1-O-β isomer and the appearance of its positional isomers, formed through intramolecular acyl migration, are tracked using LC-MS/MS. The half-life of the 1-O-β isomer serves as a key index of its chemical reactivity. springernature.com

Covalent Binding to Proteins: A second index of reactivity is determined by measuring the extent of covalent binding to a model protein, typically Human Serum Albumin (HSA). springernature.comdntb.gov.ua The glucuronide is incubated with HSA for a set period. Afterward, the protein is precipitated and washed extensively to remove any non-covalently bound material. The amount of covalently bound drug is then quantified, often by releasing the aglycone (tolmetin) from the protein through alkaline hydrolysis and measuring it by LC-MS. springernature.com

These in vitro assessments are crucial for screening and characterizing the potential for acyl glucuronides to form protein adducts, which is a key step in understanding potential mechanisms of idiosyncratic adverse drug reactions. dntb.gov.ua

Development of Standardized Protocols for Stability Evaluation in Buffered Media

The development of standardized protocols for evaluating the stability of this compound is crucial for ensuring the accuracy and reliability of analytical and pharmacokinetic studies. As a beta-1-O-acyl glucuronide, this compound is known to be inherently reactive. nih.gov Its ester linkage makes it susceptible to degradation through two primary, non-enzymatic pathways: hydrolysis, which cleaves the glucuronic acid moiety, and intramolecular acyl migration, where the tolmetin acyl group moves from the C1 position of the glucuronic acid ring to the C2, C3, or C4 positions. nih.govnih.gov These degradation processes can significantly impact the quantification of the metabolite in biological matrices and the integrity of the compound when used as an analytical standard. ijpsr.com

Standardized stability protocols are designed to quantify the rate of degradation under controlled laboratory conditions that mimic physiological and storage environments. researchgate.net The development of such methods typically follows guidelines for stability-indicating assays, which ensure that the analytical procedure can accurately measure the decrease in the concentration of the intact compound without interference from its degradation products. ijpsr.comchromatographyonline.comresearchgate.net

Research into the stability of tolmetin's acyl glucuronide has provided a framework for these protocols. A key study investigated the spontaneous degradation of Tolmetin beta-1-O-acyl glucuronide in a buffered solution at pH 7.4 and 37°C, conditions chosen to simulate human physiological pH and temperature. nih.gov The primary analytical technique employed was ¹H-NMR spectroscopy, which allows for the real-time monitoring of the disappearance of the parent compound and the appearance of its isomers. nih.gov

The protocol for this evaluation involved the following key steps:

Preparation of Buffered Media: A phosphate buffer solution is prepared to maintain a constant pH of 7.4.

Incubation: A known concentration of the Tolmetin glucuronide is dissolved in the buffer solution and maintained at a constant temperature of 37°C.

Time-Course Analysis: ¹H-NMR spectra are acquired at multiple time points over the course of the degradation process.

Kinetic Analysis: The concentration of the intact beta-1-O-acyl glucuronide is determined by integrating the corresponding peaks in the NMR spectrum. A plot of the logarithm of the peak integrals versus time is used to establish the reaction kinetics. nih.gov

Findings from these evaluations demonstrate that the degradation of Tolmetin glucuronide follows first-order kinetics. nih.gov This means the rate of degradation is directly proportional to the concentration of the compound. From this kinetic data, crucial stability parameters such as the degradation rate constant (k) and the half-life (t½) can be calculated. nih.gov

One study reported that among several glucuronides tested, Tolmetin glucuronide exhibited the fastest degradation rate under these physiological conditions. nih.gov This highlights the compound's relative instability and underscores the necessity of carefully controlled conditions for its handling and analysis.

The data derived from such standardized stability evaluations are critical for establishing appropriate storage conditions for this compound analytical standards, typically recommending storage at low temperatures (e.g., -20°C or -80°C) to minimize degradation. glpbio.com

The table below summarizes the typical parameters and findings from a stability evaluation protocol for Tolmetin glucuronide in buffered media, based on published research methodologies. nih.gov

| Parameter | Condition / Method | Finding | Reference |

| Compound | Tolmetin beta-1-O-acyl glucuronide | - | nih.gov |

| Medium | Phosphate Buffer Solution | Maintained constant pH for kinetic study. | nih.gov |

| pH | 7.4 | Simulates physiological conditions. | nih.gov |

| Temperature | 37 °C | Simulates physiological conditions. | nih.gov |

| Analytical Technique | ¹H-NMR Spectroscopy | Allowed for real-time monitoring of degradation. | nih.gov |

| Kinetic Model | First-Order Kinetics | Degradation rate is proportional to concentration. | nih.gov |

| Calculated Parameters | Degradation Rate (k), Half-life (t½) | Quantifies the stability of the compound. | nih.gov |

| Comparative Stability | - | Exhibited the fastest degradation rate among the non-steroidal anti-inflammatory drug (NSAID) glucuronides tested. | nih.gov |

This structured approach ensures that data on the stability of this compound are reproducible and relevant, providing essential information for researchers working with this metabolite. ijpsr.com

Pharmacological and Biochemical Research Implications of Tolmetin Glucuronides

Influence on Drug Disposition and Transport Mechanisms

The disposition of a drug and its metabolites is heavily influenced by transporter proteins that govern their entry into and exit from cells. Glucuronide conjugates, including that of tolmetin (B1215870), are often substrates for several families of transporters, which play a critical role in their hepatic and renal clearance.

Interaction with Organic Anion Transporters (OATs, OATPs)

Organic Anion Transporting Polypeptides (OATPs, gene family SLCO) and Organic Anion Transporters (OATs, gene family SLC22A) are membrane influx transporters crucial for the uptake of a wide array of endogenous and exogenous compounds, including many drug metabolites, from the blood into organs like the liver and kidneys. nih.govnih.gov OATPs, expressed on the sinusoidal membrane of hepatocytes, facilitate the initial step in hepatic clearance for many drugs and their conjugates. nih.gov Similarly, OATs in the kidney are vital for tubular secretion. researchgate.net

Table 1: Overview of Key Organic Anion Transporters

| Transporter Family | Key Members | Primary Location | Typical Substrates | Implication for Tolmetin Glucuronide |

|---|---|---|---|---|

| OATPs | OATP1B1, OATP1B3, OATP2B1 | Liver (Hepatocytes) | Bile acids, steroid conjugates, statins, glucuronides | Mediates hepatic uptake from blood, influencing liver exposure and clearance. nih.govmdpi.com |

| OATs | OAT1, OAT3 | Kidney (Proximal Tubules) | NSAIDs, diuretics, antiviral drugs, glucuronides | Facilitates renal secretion into urine, a major elimination pathway. researchgate.netresearchgate.net |

Modulation of Multidrug Resistance Proteins (MRPs)

The Multidrug Resistance Protein (MRP) family, part of the ATP-binding cassette (ABC) transporter superfamily, mediates the efflux of various substances from cells. nih.govwesleyan.edu MRPs, particularly MRP1, MRP2, and MRP3, are well-known for transporting glucuronide and glutathione (B108866) conjugates. nih.govnih.gov MRP2 is apically located on hepatocytes and renal proximal tubule cells, facilitating the excretion of conjugates into bile and urine, respectively. MRP3 is found on the basolateral membrane and can efflux substrates back into the bloodstream. wesleyan.edu

The interaction of acyl glucuronides with these transporters can be complex; they can be substrates, inhibitors, or both. nih.gov This modulation can lead to drug-drug interactions if co-administered drugs or their metabolites compete for the same transporter. While studies on nicotine (B1678760) glucuronide metabolites showed limited significant effects on MRP1 and MRP2, they did demonstrate partial inhibition of MRP3-mediated transport. nih.gov For tolmetin glucuronide, its transport by MRPs is a critical step in its elimination pathway. Furthermore, any inhibitory effect on these transporters could alter the disposition of other co-administered drugs, making the study of these interactions essential in mechanistic pharmacology. researchgate.net

Conceptual Framework of Glucuronide Prodrugs in Targeted Delivery Systems (e.g., ADEPT)

The inherent properties of glucuronides have been harnessed for innovative drug delivery strategies, most notably in Antibody-Directed Enzyme Prodrug Therapy (ADEPT). wikipedia.org ADEPT is a two-step cancer therapy approach designed to selectively generate a potent cytotoxic agent at the tumor site, thereby minimizing systemic toxicity. wikipedia.orgnih.gov

The process involves:

Administering an antibody-enzyme conjugate. The antibody targets a specific tumor-associated antigen, localizing the enzyme to the cancer cells. researchgate.net

After the conjugate has cleared from systemic circulation, a non-toxic prodrug is administered. wikipedia.org The enzyme at the tumor site then cleaves the prodrug, releasing the active, highly cytotoxic drug in high concentrations only within the tumor microenvironment. nih.gov

Glucuronide-based prodrugs are ideal for this system. creative-biolabs.com The enzyme β-glucuronidase, which is not significantly active in human blood but can be delivered via the antibody conjugate, specifically cleaves the glucuronide moiety from the prodrug. creative-biolabs.com A compound like Tolmetin O-Benzyl beta-D-Glucuronide exemplifies the core structure of such a prodrug. Conceptually, the tolmetin or benzyl (B1604629) portion could be replaced by a potent anticancer agent (e.g., a phenol (B47542) mustard). creative-biolabs.com The glucuronic acid cap renders the cytotoxic drug inactive and enhances its water solubility, preventing it from entering cells until it is cleaved by the targeted enzyme. This strategy leverages the specific chemistry of the glucuronide bond for targeted therapeutic benefit. researchgate.netnih.gov

Biochemical Consequences of Protein Acylation in In Vitro and Ex Vivo Models

A defining characteristic of acyl glucuronides is their chemical reactivity, which allows them to covalently bind to nucleophilic sites on proteins, a process known as acylation. researchgate.netresearchgate.net This reaction is preceded by the intramolecular rearrangement (acyl migration) of the 1-β-O-acyl glucuronide to its more stable 2-, 3-, and 4-β-O-acyl isomers. researchgate.netnih.gov These isomers can then react with proteins, primarily through transacylation with lysine (B10760008) amino groups or by forming a Schiff base. researchgate.net

Studies on tolmetin have provided direct evidence of this phenomenon. Research in humans has shown that the irreversible binding of tolmetin to plasma proteins correlates strongly with exposure to the isomers of tolmetin glucuronide, not with the parent drug itself. nih.gov This finding supports the hypothesis that the acyl glucuronide is the reactive intermediate responsible for covalent adduct formation. nih.gov

Kinetic studies using ¹H-NMR spectroscopy have quantified the instability of tolmetin β-1-O-acyl glucuronide. At physiological pH (7.4) and temperature (37°C), it was found to have a faster degradation rate compared to the glucuronides of ketoprofen (B1673614) and its metabolites. nih.gov This inherent reactivity is directly linked to its potential for protein acylation. The formation of these drug-protein adducts is a significant biochemical event, as it has been postulated to be a potential mechanism for initiating idiosyncratic drug toxicities or immune-based reactions. researchgate.netgrantome.com

Table 2: Degradation Kinetics and Protein Binding Correlation of Tolmetin Glucuronide

| Parameter | Value/Finding | Significance | Source |

|---|---|---|---|

| Degradation Half-life (t½) | Faster than ketoprofen-related glucuronides | Indicates higher chemical reactivity and potential for acyl migration. | nih.gov |

| Correlation of Irreversible Binding with Plasma Exposure | |||

| vs. Tolmetin | r = -0.3635 | No positive correlation with the parent drug. | nih.gov |

| vs. Tolmetin Glucuronide | r = 0.5618 | Positive correlation with the primary glucuronide metabolite. | nih.gov |

Role of Acyl Glucuronides in Mechanistic Pharmacological Research

The recognition of acyl glucuronides as reactive metabolites has established their importance in mechanistic pharmacological and toxicological research. nih.govhyphadiscovery.com Studying these metabolites is critical for several reasons:

Understanding Idiosyncratic Drug Toxicity: The formation of protein adducts by reactive acyl glucuronides is a leading hypothesis for the cause of rare but severe idiosyncratic drug toxicities associated with some carboxylic acid drugs. researchgate.nethyphadiscovery.com Research into the stability and reactivity of specific acyl glucuronides, like that of tolmetin, helps assess this risk during drug development. researchgate.net

Investigating Drug-Drug Interactions (DDIs): As noted, glucuronides can inhibit transporters like MRPs and OATPs. Acyl glucuronides of drugs such as clopidogrel (B1663587) and gemfibrozil (B1671426) are known to be potent inhibitors of CYP2C8, leading to clinically significant DDIs. hyphadiscovery.com Mechanistic studies are therefore essential to predict and avoid such interactions.

On-Target Pharmacology: While often considered detoxification products, there is evidence that acyl glucuronides themselves may possess pharmacological activity. hyphadiscovery.com This is particularly relevant if the metabolite is stable and reaches significant concentrations, or if the pharmacological target is located in a space accessible to the conjugate, such as the extracellular matrix. hyphadiscovery.com

In essence, the study of acyl glucuronides provides a more complete picture of a drug's behavior in the body. It shifts the focus from solely the parent compound to a more integrated view that includes the formation, disposition, and reactivity of its major metabolites, which is fundamental to modern mechanistic safety and efficacy assessment. researchgate.netgrantome.com

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the chemical synthesis of Tolmetin O-Benzyl beta-D-Glucuronide?

- Methodology : Synthesis typically involves coupling Tolmetin with activated glucuronic acid derivatives. For example, Mitsunobu conditions (using DIAD and PPh₃) or silver carbonate (Ag₂CO₃)-mediated reactions can be employed to achieve β-D-glycosidic bonds. Critical parameters include protecting group strategies (e.g., allyl or acetyl groups) to prevent undesired side reactions and improve yields .

- Challenges : Low yields (e.g., ~9% in some glucuronide syntheses) due to competing hydrolysis or stereochemical complications. Purification requires silica gel chromatography or HPLC to isolate the target compound .

Q. Which analytical techniques are most robust for quantifying this compound in biological matrices?

- Methodology :

- Voltammetry : Square-wave adsorptive cathodic stripping voltammetry (SW-AdCSV) achieves detection limits of 2 × 10⁻⁹ M in serum, leveraging adsorption onto mercury electrodes .

- Chromatography : Reverse-phase HPLC with UV/fluorescence detection or tandem mass spectrometry (LC-MS/MS) is preferred for specificity, especially in pharmacokinetic studies .

Q. How do pharmacokinetic parameters of this compound vary between oral and rectal administration?

- Key Findings : Rectal administration using mucoadhesive hydrogels (e.g., carboxymethylcellulose) bypasses hepatic first-pass metabolism, increasing bioavailability by 357.93% compared to oral routes. Cₘₐₓ is delayed (4 h vs. 1 h), and t₁/₂ is prolonged due to sustained release .

- Experimental Design : Use crossover studies in animal models (e.g., rats) with plasma sampling over 24 h. AUC₀–₂₄ and relative bioavailability calculations are critical metrics .

Advanced Research Questions

Q. How can contradictions in glucuronide stability data be resolved during metabolic studies?

- Approach :

- Enzymatic Hydrolysis : Use β-glucuronidase to confirm metabolite identity and quantify free Tolmetin. Compare stability across pH ranges (e.g., 5–8) and temperatures (4°C vs. 37°C) .

- Controlled Storage : Light-sensitive compounds require storage at -20°C in amber vials. Degradation products are monitored via LC-MS fragmentation patterns .

Q. What molecular interactions govern this compound binding to human serum albumin (HSA)?

- Methodology :

- Tandem MS : Identify covalent adducts formed at HSA lysine residues.

- Spectroscopy : Circular dichroism (CD) or fluorescence quenching assays quantify binding constants (Kₐ) and conformational changes .

Q. How can in vitro-in vivo correlation (IVIVC) models improve formulation design for Tolmetin glucuronides?

- Strategy :

- Level A Correlation : Match in vitro dissolution profiles (e.g., USP Apparatus 2 at 50 rpm) with in vivo absorption data (AUC, Cₘₐₓ). A correlation coefficient (r²) >0.95 indicates robust predictability .

- Matrix Selection : Mucoadhesive polymers (e.g., CMC) prolong retention in rectal tissue, validated via histopathology and gamma scintigraphy in animal models .

Q. What are the comparative enzymatic reactivities of this compound versus other aryl glucuronides (e.g., 4-methylumbelliferyl-glucuronide)?

- Experimental Design :

- Fluorogenic Assays : Use 4-methylumbelliferyl-β-D-glucuronide (MUG) as a reference substrate to measure β-glucuronidase kinetics (Kₘ, Vₘₐₓ).

- Competitive Inhibition Studies : Compare IC₅₀ values to assess Tolmetin glucuronide’s affinity for enzymes .

- Applications : Optimize prodrug activation in targeted drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。